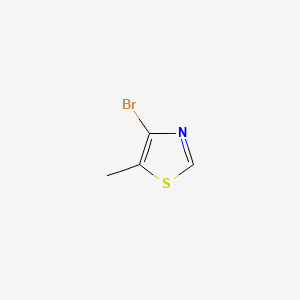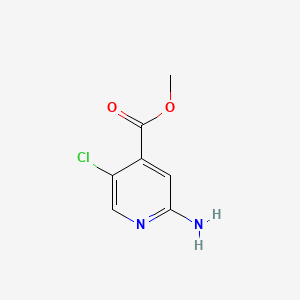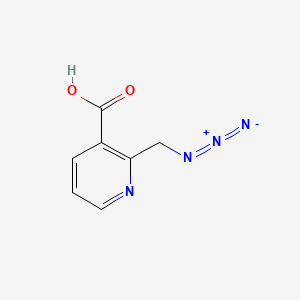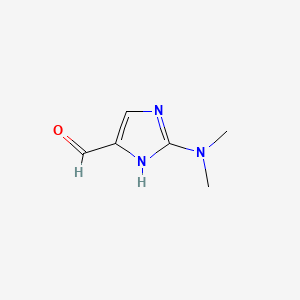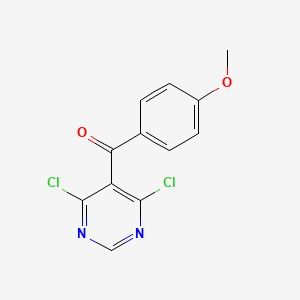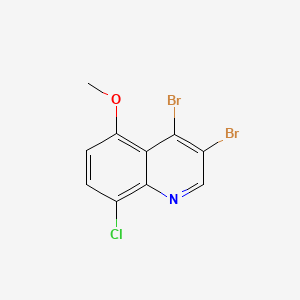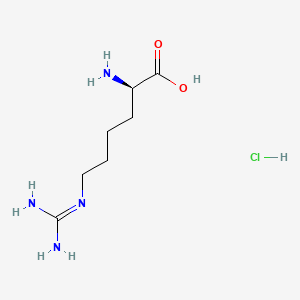![molecular formula C15H12N2O2S2 B580571 2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide](/img/structure/B580571.png)
2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25991433-Compound-N3: is a patented chemical compound known for its potential therapeutic applications, particularly as an inhibitor of certain kinases involved in cellular signaling pathways . This compound has garnered attention due to its unique chemical structure and promising biological activities.
Preparation Methods
The synthetic routes for PMID25991433-Compound-N3 involve multiple steps, including the use of specific reagents and catalysts under controlled conditionsIndustrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
PMID25991433-Compound-N3: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific functional groups and reaction conditions employed .
Scientific Research Applications
PMID25991433-Compound-N3: has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in modulating cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential to treat various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PMID25991433-Compound-N3 involves its interaction with specific molecular targets, such as kinases involved in cellular signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis. The molecular pathways affected by this compound are critical for maintaining cellular homeostasis and responding to external stimuli .
Comparison with Similar Compounds
PMID25991433-Compound-N3: can be compared with other similar compounds, such as:
- PMID25991433-Compound-L1
- PMID25991433-Compound-L2
- PMID25991433-Compound-O3
These compounds share structural similarities but differ in their specific functional groups and biological activitiesPMID25991433-Compound-N3 is unique due to its specific inhibitory profile and potential therapeutic applications .
Properties
Molecular Formula |
C15H12N2O2S2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[[2-(1-benzothiophen-3-yl)acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C15H12N2O2S2/c16-14(19)11-5-6-20-15(11)17-13(18)7-9-8-21-12-4-2-1-3-10(9)12/h1-6,8H,7H2,(H2,16,19)(H,17,18) |
InChI Key |
ZZKGJVRSUVIYIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(=O)NC3=C(C=CS3)C(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(=O)NC3=C(C=CS3)C(=O)N |
Synonyms |
2-(2-(benzo[b]thiophen-3-yl)acetaMido)thiophene-3-carboxaMide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



